molecular formula C7H11ClN2O2 B2709439 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride CAS No. 1955553-79-3

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride

Cat. No.: B2709439
CAS No.: 1955553-79-3
M. Wt: 190.63
InChI Key: VVWNFZFAUYVEAM-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is a heterocyclic compound featuring a fused oxazole-azepine core structure with a ketone group and a hydrochloride salt. Its structural complexity arises from the oxazole ring fused to a seven-membered azepine ring, which distinguishes it from simpler monocyclic analogs.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-7-5-1-3-8-4-2-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWNFZFAUYVEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride involves multiple steps, typically starting with the formation of the oxazolo ring followed by the azepin ring. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Overview

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2 and a CAS number of 1955553-79-3. This compound features a unique oxazoloazepine structure that integrates both oxazole and azepine moieties. Its hydrochloride form enhances solubility in water, making it a candidate for various pharmacological applications.

Pharmacological Properties

Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential anxiolytic and antidepressant properties similar to those observed in other compounds within the benzodiazepine class. The interaction studies indicate that this compound may bind to various receptors in the central nervous system (CNS), which could lead to therapeutic effects in anxiety disorders and depression.

Potential Applications

The potential applications of this compound can be categorized as follows:

  • Anxiolytic Agents : The compound may exhibit properties that help alleviate anxiety symptoms.
  • Antidepressants : It could potentially serve as a treatment option for depressive disorders.
  • CNS Modulators : Its ability to interact with neurotransmitter receptors suggests it might modulate CNS activity effectively.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Oxazole Ring : Initial steps often involve creating the oxazole ring through cyclization reactions.
  • Azepine Integration : Following the formation of the oxazole structure, azepine moieties are integrated into the compound.
  • Hydrochloride Salt Formation : The final step often includes treating the base form with hydrochloric acid to yield the hydrochloride salt.

The specific protocols may vary based on desired purity and yield; however, detailed methodologies are essential for reproducibility in research settings.

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Substituents Functional Groups
Target Compound Oxazolo-azepine None (parent structure) Ketone, hydrochloride salt
Compound 36 Oxazolo-thiazole 4-Bromophenyl, ethoxy Ketone, bromine
Compound 47 Oxazolo-thiazole 4-Chlorophenyl, 2-bromoethoxy, methyl Ketone, chlorine, bromine

Spectroscopic Characterization

The target compound lacks reported spectroscopic data. In contrast, analogs in were characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry. For example:

  • Compound 36 : $ ^1H $-NMR signals at δ 1.35 (CH$ _3 $), 3.80–4.20 (CH$ _2 $), and 6.90–7.60 ppm (aromatic H) .
  • Compound 47 : $ ^{13}C $-NMR peaks at δ 165.2 (C=O), 135.5 (C-Cl), and 40.2 (CH$ _2 $-Br) .

Table 3: Key Spectroscopic Data

Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) MS (m/z)
Compound 36 1.35 (CH$ _3 $), 3.80–4.20 165.5 (C=O), 121.8 (C-Br) 398 [M$ ^+ $]
Compound 47 2.10 (CH$ _3 $), 4.50–4.80 165.2 (C=O), 135.5 (C-Cl) 432 [M$ ^+ $]

Biological Activity

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is a chemical compound characterized by its unique oxazoloazepine structure. This compound has garnered interest in pharmacological research due to its potential therapeutic properties. The aim of this article is to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H11ClN2O2
  • CAS Number : 1955553-79-3
  • Structure : The compound features an oxazole ring fused to an azepine structure, which may contribute to its biological activity.

Pharmacological Properties

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological properties:

The exact mechanisms by which this compound exerts its effects remain to be fully elucidated. However:

  • Binding Affinity : Preliminary data suggest that the compound may have a binding affinity for various neurotransmitter receptors similar to those targeted by known anxiolytics and cognitive enhancers.
  • Reversible Inhibition of AChE : Studies on structurally similar compounds indicate that they exhibit reversible inhibition of AChE by forming non-covalent interactions within the enzyme's active site .

Case Studies and Research Findings

Several studies have investigated related compounds with promising findings:

StudyFindings
Cavas et al. (2023)Reported the synthesis of oxazolones with significant AChE inhibitory activity; suggested further investigation into their cognitive enhancement potential .
Novel Derivatives (2021)Evaluated a series of oxadiazole derivatives showing selective inhibition towards butyrylcholinesterase (BuChE), indicating potential for Alzheimer's treatment .
Antiproliferative Activity (2020)Investigated antiproliferative effects against human tumor cell lines; findings suggest structural modifications can enhance efficacy against cancer cells .

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